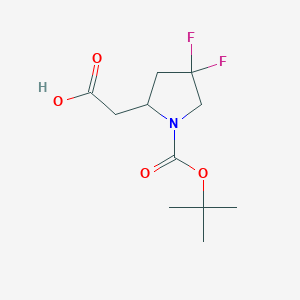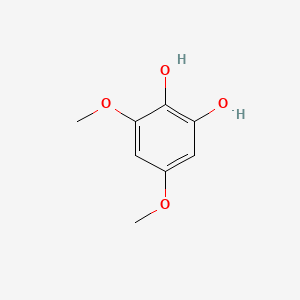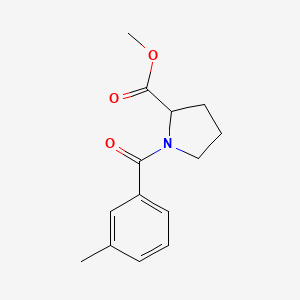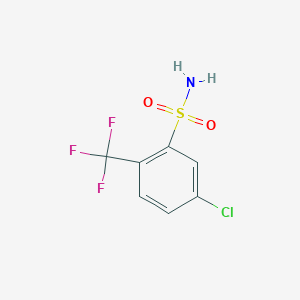
3-Chloro-2-methylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a 3-chloro-2-methylphenyl moiety. Chloroformates are widely used in organic synthesis due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylphenyl chloroformate typically involves the reaction of 3-chloro-2-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Chloro-2-methylphenol+Phosgene→3-Chloro-2-methylphenyl chloroformate+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene and the chloroformate product. The use of a base helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: Reaction with water to form 3-chloro-2-methylphenol and carbon dioxide.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Chloro-2-methylphenol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methylphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methylphenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives such as carbamates and carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of the 3-chloro-2-methylphenyl group.
Benzyl chloroformate: Contains a benzyl group instead of the 3-chloro-2-methylphenyl group.
Phenyl chloroformate: Contains a phenyl group instead of the 3-chloro-2-methylphenyl group.
Uniqueness
3-Chloro-2-methylphenyl chloroformate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of derivatives formed, making it distinct from other chloroformates.
Eigenschaften
Molekularformel |
C8H6Cl2O2 |
|---|---|
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
(3-chloro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
QFJFXBMFUZQESR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





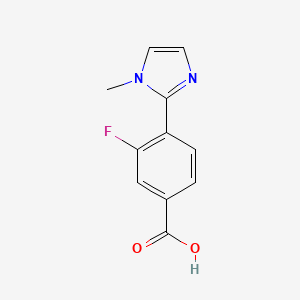
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

